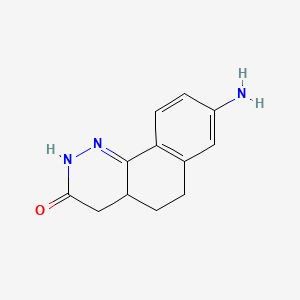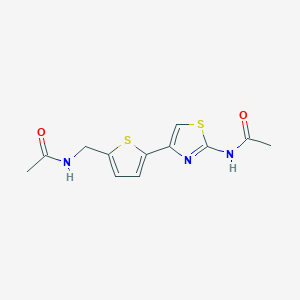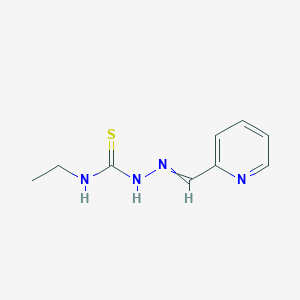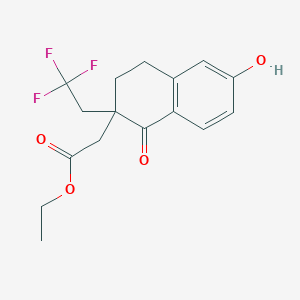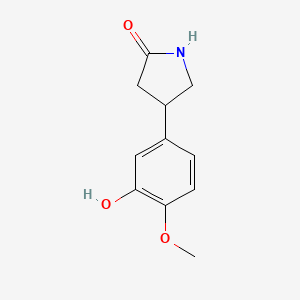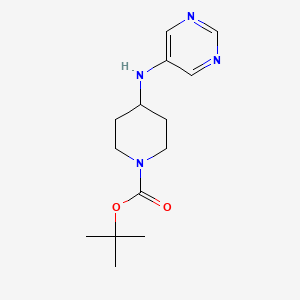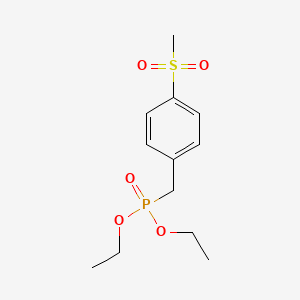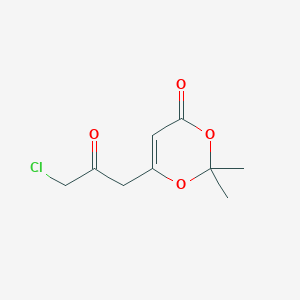![molecular formula C13H14O3 B8639373 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone](/img/structure/B8639373.png)
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone is a chemical compound that features an epoxy group and a tetralin backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone typically involves the reaction of tetralin derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while nucleophilic substitution can produce a range of substituted tetralin derivatives .
Scientific Research Applications
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions, which can lead to the formation of various products depending on the reaction conditions. These reactions often involve nucleophilic attack on the epoxy group, leading to the formation of new bonds and the generation of diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis(2,3-epoxypropoxy)-3,3′5,5′-tetramethyl biphenyl: Another epoxy compound with a similar structure but different functional groups.
Bisphenol A diglycidyl ether: A widely used epoxy resin with similar reactivity but different applications
Uniqueness
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone is unique due to its specific combination of an epoxy group and a tetralin backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and industrial processes .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9H,1,4-5,7-8H2 |
InChI Key |
IINAKVBHQXNCON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)-2,3-difluorophenyl]-5-bromopyrimidine](/img/structure/B8639292.png)
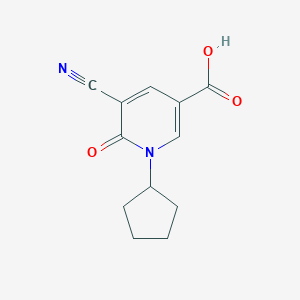
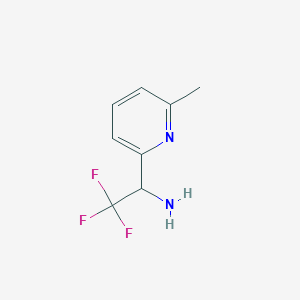
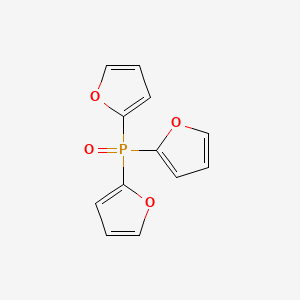
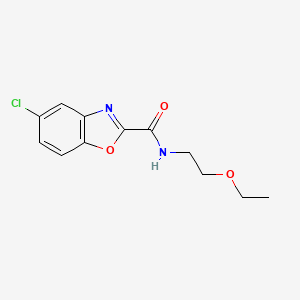
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B8639330.png)
